4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a butylphenyl group, a fluorine atom, and a benzothiazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine ring, followed by the introduction of the butylphenyl group and the fluorine atom. Common reagents used in these reactions include halogenating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nitriles, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-methylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-ethylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Uniqueness
Compared to similar compounds, 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is unique due to the presence of the butylphenyl group, which may confer distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-(4-butylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-3-5-14-8-10-15(11-9-14)22-13-16(12-21)25(23,24)19-17(20)6-4-7-18(19)22/h4,6-11,13H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIDMSDPQRJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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